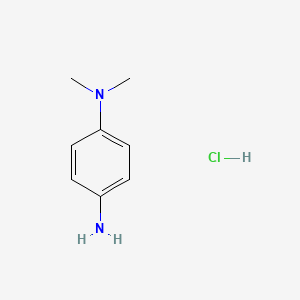

N,N-Dimethyl-p-phenylenediamine monohydrochloride

Description

The exact mass of the compound this compound is 172.0767261 g/mol and the complexity rating of the compound is 93.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNIUBGGFBRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2052-46-2, 99-98-9 (Parent) | |

| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013806047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883789 | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethyl-p-phenylenediamine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-46-9, 13806-04-7, 2052-46-2 | |

| Record name | N,N-Dimethyl-p-phenylenediamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13806-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013806047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2052-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-N,N-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-p-phenylenediamine monohydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethyl-p-phenylenediamine Monohydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in research and development. Designed for chemists, biochemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and critical applications of this reagent, with a focus on the causality behind its utility and the protocols for its effective use.

Core Chemical and Physical Properties

N,N-Dimethyl-p-phenylenediamine (DMPD) is an aromatic amine that is frequently utilized in its more stable salt forms, primarily the monohydrochloride or dihydrochloride, to enhance solubility and stability. The monohydrochloride salt (DMPPDA·HCl) is the focus of this guide. Its utility stems from its redox properties, which are foundational to its primary applications.

The compound is sensitive to light and air, and may darken over time; this is a critical consideration for storage and handling, as oxidation can impact its reactivity and the reliability of experimental results.[1][2][3]

Table 1: Physicochemical Properties of N,N-Dimethyl-p-phenylenediamine and its Hydrochloride Salts

| Property | This compound | N,N-Dimethyl-p-phenylenediamine (Free Base) | N,N-Dimethyl-p-phenylenediamine Dihydrochloride |

| Synonyms | 4-Amino-N,N-dimethylaniline monohydrochloride, DMPPDA | p-Aminodimethylaniline, 4-(Dimethylamino)aniline | 4-Amino-N,N-dimethylaniline dihydrochloride, DMPPDA·2HCl |

| CAS Number | 2052-46-2[3][4] | 99-98-9[2][5] | 536-46-9[6][7] |

| Molecular Formula | C₈H₁₂N₂·HCl[3] | C₈H₁₂N₂[2][8] | C₈H₁₂N₂·2HCl[7][9] |

| Molecular Weight | 172.66 g/mol [3] | 136.19 g/mol [2] | 209.12 g/mol [6][7] |

| Appearance | Powder, which may darken upon exposure to air.[3] | Dark brown to black liquid or solid.[5][8] | White to greyish-white hygroscopic crystalline powder.[10][11] |

| Melting Point | ~215 °C (decomposes)[3][12] | 34-36 °C[5] | ~222 °C (decomposes)[7] |

| Solubility | Inferred high solubility in water. | Soluble in chloroform and water (10 mg/mL).[5] | Freely soluble in water; soluble in alcohol.[2][10] |

| Stability | Stable under normal temperatures and pressures, but may discolor on exposure to light.[1] | Stable in air when pure, but degrades in light and air.[2] | Stable under recommended storage, but darkens readily when exposed to air.[10] |

Synthesis Pathway and Spectroscopic Profile

General Synthesis Route

The synthesis of DMPD salts typically involves a multi-step process that is scalable for industrial production. A common and efficient method begins with the nucleophilic aromatic substitution of a halogenated nitroaromatic compound, followed by reduction of the nitro group and subsequent salt formation.[13]

The causality behind this pathway is rooted in well-established organic chemistry principles. The initial step leverages an electron-withdrawing nitro group to activate the aromatic ring for nucleophilic attack by dimethylamine. The subsequent reduction is a standard transformation, for which various reagents can be used, with catalytic hydrogenation being a clean and efficient choice.

Caption: Generalized workflow for the synthesis of DMPD Monohydrochloride.[13]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. For the monohydrochloride salt in a solvent like DMSO-d₆, one would expect characteristic signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the dimethylamino group. The aromatic protons typically appear as two distinct doublets due to their para-substitution pattern. The N-methyl protons would present as a sharp singlet, integrating to six protons. The positions of the amine (-NH₂) and ammonium (-NH⁺) protons can be broad and their chemical shifts may vary depending on concentration and residual water.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for N-H stretching of the primary amine and C-N stretching, as well as aromatic C-H and C=C stretching frequencies.

Core Reactivity: The DMPD Radical Cation

The primary utility of DMPD in research is derived from its ability to undergo a one-electron oxidation to form a stable, colored radical cation, often denoted as DMPD•+.[5][15] This reaction is the cornerstone of its use as a redox indicator.

The process is typically initiated by a suitable oxidizing agent (e.g., ferric ions, Fe³⁺) in an acidic buffer.[5][16] The resulting DMPD•+ radical has a distinct violet color and a strong absorbance maximum, which can be measured spectrophotometrically.[15] The stability of this radical cation is crucial; it allows for a reliable and reproducible measurement window.

The true value of this system is realized in the presence of antioxidants. An antioxidant molecule (A-H) can donate a hydrogen atom or an electron to the colored DMPD•+, quenching the radical and causing the color to fade.[5] The degree of decolorization is directly proportional to the concentration of the antioxidant present in the sample. This provides a quantitative measure of the total antioxidant capacity.

Caption: Redox mechanism of DMPD in antioxidant capacity assays.[5]

Key Applications & Experimental Protocols

DMPD is a versatile reagent with several key applications in scientific research.

-

Antioxidant Capacity Assays: As described above, its most prominent use is in measuring the total antioxidant status of biological samples like plasma or serum, or in assessing the antioxidant potential of food extracts and pharmaceutical compounds.[3][5][15]

-

Peroxidase Testing: The compound is used for the determination of peroxidase activity, where the enzyme catalyzes the oxidation of DMPD in the presence of hydrogen peroxide, leading to the formation of a colored product.[9]

-

Bacteriological Differentiation: It is a key component of the oxidase test, used to identify bacteria containing cytochrome c oxidase.[7]

-

Histological Staining: DMPD is employed in certain staining procedures, such as the high iron diamine-alcian blue (HID-AB) method, to differentiate types of mucins in tissue samples.[9]

-

Dye Intermediate: It serves as a precursor in the synthesis of various dyes, most notably Methylene Blue.[13]

Protocol: Measurement of Total Antioxidant Capacity using the DMPD Assay

This protocol describes a self-validating system for determining the antioxidant capacity of a sample. The inclusion of a standard (e.g., Trolox) allows for quantification and ensures inter-assay comparability.

1. Reagent Preparation:

- DMPD Solution (100 mM): Dissolve 172.66 mg of this compound in 10 mL of deionized water. Rationale: This stock solution is prepared fresh to avoid degradation.

- Acetate Buffer (0.1 M, pH 5.25): Prepare a standard acetate buffer. Rationale: The acidic pH is optimal for the stable formation of the DMPD•+ radical cation.[5]

- Ferric Chloride Solution (0.05 M): Dissolve ferric chloride in deionized water. Rationale: Fe³⁺ serves as the oxidizing agent to generate the radical cation.[16]

- Colored DMPD•+ Reagent: Add 1 mL of the 100 mM DMPD stock and 1 mL of the 0.05 M ferric chloride solution to 100 mL of the acetate buffer. Allow the solution to sit in the dark for 10-15 minutes for the color to develop fully. Rationale: This working solution contains the pre-formed radical cation ready for the assay.

2. Assay Procedure:

- Standard Curve: Prepare a series of dilutions of an antioxidant standard (e.g., Trolox) in the acetate buffer.

- Sample Preparation: Dilute the test sample (e.g., plasma, plant extract) with the acetate buffer to ensure the absorbance reading falls within the linear range of the standard curve.

- Measurement:

- Pipette 1 mL of the colored DMPD•+ reagent into a cuvette.

- Add 50 µL of the sample, standard, or buffer (for the blank).

- Mix thoroughly and incubate at room temperature for 10 minutes. Rationale: This allows the antioxidant reaction to reach a stable endpoint.[5]

- Measure the absorbance at the wavelength of maximum absorbance for the DMPD•+ radical (typically around 505 nm).[15]

3. Data Analysis:

- Calculate the percentage of absorbance inhibition for each sample and standard compared to the blank.

- Plot the percentage of inhibition for the standards against their concentrations to generate a standard curve.

- Determine the antioxidant capacity of the samples by interpolating their inhibition values from the standard curve. Results are typically expressed as Trolox equivalents.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[1][6]

-

Toxicity: The compound is classified as toxic or fatal if swallowed, inhaled, or absorbed through the skin.[1][6][17] It is an irritant to the eyes, skin, and respiratory system and may cause allergic skin sensitization.[1][10][18]

-

Handling: Always handle this chemical inside a certified chemical fume hood.[1] Use proper personal protective equipment (PPE), including chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[1][6] Avoid the formation of dust during handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] The container must be kept tightly closed to prevent moisture absorption and oxidation.[1] Protect from direct light.[1][19]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6][19]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.

Caption: Essential laboratory safety workflow for handling DMPD salts.

Conclusion

This compound is a powerful and versatile reagent whose utility is fundamentally linked to its redox chemistry. Its ability to form a stable colored radical cation provides a robust and straightforward method for quantifying antioxidant capacity, among other applications in microbiology and histology. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for its successful and safe application in a research and development setting.

References

-

Material Safety Data Sheet. (n.d.). Acros Organics.

-

This compound | 2052-46-2. (n.d.). Chemicalbook.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

-

MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR. (n.d.). Sisco Research Laboratories Pvt. Ltd.

-

This compound - Safety Data Sheet. (2025-02-01). ChemicalBook.

-

N,N-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR MSDS. (n.d.). CDH Fine Chemical.

-

A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride. (2019). Google Patents.

-

This compound - 1H NMR Spectrum. (n.d.). SpectraBase.

-

N,N-dimethyl-p-phenylenediamine. (n.d.). PubChem.

-

N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS. (2016-05-30). Loba Chemie.

-

SAFETY DATA SHEET - N,N-Dimethyl-p-phenylenediamine dihydrochloride. (2012-04-30). Fisher Scientific.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride for microbiology. (n.d.). Sigma-Aldrich.

-

This compound. (n.d.). Sigma-Aldrich.

-

N,N-Dimethyl-p-phenylenediamine. (n.d.). Chemodex.

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.

-

Preparation of N,N-dimethyl-p-phenylenediamine. (n.d.). PrepChem.com.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride, 98%. (n.d.). Thermo Fisher Scientific.

-

This compound - CAS 2052-46-2. (n.d.). City Chemical LLC.

-

Verde, V., Fogliano, V., Ritieni, A., Maiani, G., Morisco, F., & Caporaso, N. (2002). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Clinical chemistry.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride 536-46-9 wiki. (n.d.). Guidechem.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test. (n.d.). Thomas Scientific.

-

Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride. (n.d.). Santa Cruz Biotechnology.

-

N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging. (n.d.). PubMed.

-

N,N-Dimethyl-p-phenylenediamine, 97%. (n.d.). Thermo Fisher Scientific.

-

N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test. (n.d.). Sigma-Aldrich.

Sources

- 1. abdurrahmanince.net [abdurrahmanince.net]

- 2. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-p-phenylenediamine 2052-46-2 [sigmaaldrich.com]

- 4. This compound - CAS 2052-46-2 - City Chemical LLC. [citychemical.com]

- 5. N,N-Dimethyl-p-phenylenediamine - CAS-Number 99-98-9 - Order from Chemodex [chemodex.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. N,N-二甲基对苯二胺 二盐酸盐 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N,N-Dimethyl-p-phenylenediamine, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. thomassci.com [thomassci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. N,N-Dimethyl-p-phenylenediamine dihydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 12. This compound | 2052-46-2 [chemicalbook.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. spectrabase.com [spectrabase.com]

- 15. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-Dimethyl-p-phenylenediamine Monohydrochloride (CAS 2052-46-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent

N,N-Dimethyl-p-phenylenediamine monohydrochloride, a seemingly unassuming crystalline powder, holds a significant position in various scientific disciplines. From its foundational role in microbiology to its applications in analytical chemistry and synthesis, this compound's utility is underscored by its rich redox chemistry. This guide aims to provide a comprehensive technical overview for professionals who seek to understand and effectively utilize this versatile reagent. We will delve into its core properties, explore its primary applications with detailed protocols, and address the critical aspects of its safe handling and synthesis.

Part 1: Fundamental Properties and Characteristics

This compound, with the CAS number 2052-46-2, is the hydrochloride salt of N,N-Dimethyl-p-phenylenediamine.[1][2] The presence of the hydrochloride moiety enhances its stability and solubility in aqueous solutions, a crucial attribute for many of its applications.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that the compound is hygroscopic and can darken upon exposure to air and light, indicating its susceptibility to oxidation.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂·HCl | [2] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to grayish-white crystalline powder | [3][4] |

| Melting Point | 215 °C (decomposes) | [5] |

| Solubility | Freely soluble in water and alcohol | [3][4] |

| Storage Temperature | -20°C is recommended for long-term stability |

Part 2: Core Applications and Methodologies

The reactivity of this compound, particularly its ease of oxidation, is the cornerstone of its widespread use.

The Oxidase Test in Microbiology

One of the most prominent applications of this compound is in the oxidase test, a critical diagnostic tool in microbiology for the differentiation of bacterial species.[6][7] The test identifies organisms that produce the enzyme cytochrome c oxidase.[6][7][8]

Mechanism of Action: In the presence of cytochrome c oxidase, N,N-Dimethyl-p-phenylenediamine acts as an artificial electron donor, becoming oxidized to form a colored product.[6][7][8] The development of a deep purple or violet color indicates a positive result.[7][9] The oxidized form of a related compound, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is known as Wurster's blue.[10]

Figure 1: Simplified workflow of the oxidase test mechanism.

Experimental Protocol: Filter Paper Method

This method is rapid and avoids killing the bacterial colonies.

-

Reagent Preparation: Prepare a fresh 1% (w/v) solution of this compound in sterile distilled water.[7][9] The reagent should be freshly made, though it can be stored for up to 7 days in a dark, refrigerated bottle.[9]

-

Inoculation: Moisten a strip of Whatman No. 1 filter paper with the reagent.[7]

-

Colony Transfer: Using a platinum loop or a sterile wooden applicator stick, pick a well-isolated colony from a fresh (24-48 hour) culture.[6][9] Crucially, avoid using nichrome or other iron-containing wires as they can give a false-positive reaction. [9]

-

Observation: Smear the colony onto the impregnated filter paper.[7]

-

Result Interpretation:

Analytical Chemistry and Oxidative Stress Assays

The redox properties of this compound are also harnessed in analytical chemistry, particularly in assays to determine oxidative capacity.

Principle: The compound can be oxidized by various oxidizing agents, leading to a measurable color change. This principle has been adapted to measure the oxidative potential of biological samples like plasma.[11][12] In the presence of Fe³⁺, it forms a radical cation (DMPD•+) which can be scavenged by antioxidants.[11] A modified method utilizes the oxidizing effect of plasma to directly oxidize DMPD, producing a stable pink color, which can be used to quantify the oxidant potential.[11]

Experimental Protocol: Plasma Oxidative Capacity

This protocol is a modified version for measuring the oxidant potential of plasma.[11]

-

Reagent Preparation:

-

Prepare a 100 mM solution of N,N-Dimethyl-p-phenylenediamine (DMPD) in deionized water.

-

Prepare a 0.1 M acetate buffer (pH 5.25).

-

The working DMPD solution is made by diluting the stock solution to 5 mM in the acetate buffer.

-

-

Assay Procedure:

-

To a microplate well, add 10 µL of plasma sample.

-

Add 190 µL of the working DMPD solution.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 505 nm using a microplate reader.[12]

-

Quantification: The oxidative status can be expressed as hydrogen peroxide equivalents (HPE) by creating a standard curve with known concentrations of hydrogen peroxide.[12]

Role in Dye Synthesis

N,N-Dimethyl-p-phenylenediamine is a crucial intermediate in the synthesis of various dyes, including the well-known Methylene Blue.[13][14] It also serves as a precursor in the production of azo dyes and high-grade yellow organic pigments.[4][15] The synthesis of these dyes often involves diazotization of the primary amine group followed by coupling with another aromatic compound.

Figure 2: Generalized pathway for azo dye synthesis using N,N-Dimethyl-p-phenylenediamine.

Part 3: Synthesis and Manufacturing

While commercially available, understanding the synthesis of N,N-Dimethyl-p-phenylenediamine provides valuable context for its purity and potential impurities. A common industrial synthesis involves a multi-step process starting from p-nitrochlorobenzene.[13][16][17]

A Facile Synthesis Route:

-

Amination: p-Nitrochlorobenzene is reacted with dimethylamine hydrochloride in a suitable solvent like toluene or DMF, often under pressure and elevated temperature, to form N,N-Dimethyl-4-nitroaniline.[13][16]

-

Reduction: The nitro group of N,N-Dimethyl-4-nitroaniline is then reduced to a primary amine. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or by using reducing agents such as stannous chloride or iron powder in an acidic medium.[4][13][18][19]

-

Salt Formation: The resulting N,N-Dimethyl-p-phenylenediamine free base is then treated with hydrochloric acid to precipitate the monohydrochloride or dihydrochloride salt, which is then purified.[13][16]

Part 4: Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[3][20]

Health Hazards

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3][21][22]

-

Irritation: It is irritating to the eyes, respiratory system, and skin.[20][21]

-

Sensitization: May cause sensitization by skin contact, leading to allergic reactions upon re-exposure.[3][21]

-

Methemoglobinemia: The substance and its metabolites may interfere with the normal oxygen-carrying capacity of blood by forming methemoglobin.[21]

Safe Handling Practices

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3][20][21] A respirator may be necessary if dust is generated.[21]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][23]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures such as vacuuming or sweeping up the material and placing it in a suitable disposal container.[3][21]

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid anhydrides.[3][21][23][24]

-

Stability: The compound is hygroscopic and may discolor on exposure to light and air.[3][4][21] Storage under an inert atmosphere is recommended for long-term preservation of purity.[18]

Conclusion: A Reagent of Enduring Importance

This compound remains a cornerstone reagent in diverse scientific fields. Its utility in the oxidase test is fundamental to clinical and environmental microbiology. In the realm of analytical chemistry, its redox properties are exploited for the assessment of oxidative stress, a critical parameter in numerous disease states. Furthermore, its role as a precursor in the synthesis of dyes and polymers highlights its industrial relevance. A thorough understanding of its properties, applications, and safety protocols is paramount for any researcher or scientist intending to work with this versatile and powerful chemical compound.

References

-

Wikipedia. Oxidase test. [6]

-

U.S. Food and Drug Administration. BAM R54: Oxidase Reagent. [9]

-

American Society for Microbiology. Oxidase Test Protocol. [8]

-

Santa Cruz Biotechnology. N,N-Dimethyl-p-phenylenediamine dihydrochloride. [3]

-

Microbe Online. Oxidase Test- Principle, Uses, Procedure, Types, Result Interpretation, Examples and Limitations. [7]

-

Acros Organics. Material Safety Data Sheet - N,N-Dimethyl-p-phenylenediamine. [21]

-

Hardy Diagnostics. OXIDASE REAGENT. [10]

-

Central Drug House. MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR. [20]

-

SIELC Technologies. Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. [25]

-

ChemicalBook. This compound - Safety Data Sheet. [22]

-

Google Patents. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride. [16]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [13]

-

ChemicalBook. This compound. [5]

-

Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-p-phenylenediamine dihydrochloride. [24]

-

PubMed. N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging. [11]

-

ChemScience. Safety Data Sheet: Gordon-McLeod Reagent (Oxidase reagent). [23]

-

ResearchGate. (PDF) Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. [26]

-

City Chemical LLC. This compound - CAS 2052-46-2. [1]

-

ACS Publications. Sulfide determination by N,N-dimethyl-p-phenylenediamine immobilization in cationic exchange resin using an optical fiber system | Analytical Chemistry. [27]

-

Spectrum Chemical. CAS Number 2052-46-2 | this compound. [2]

-

CymitQuimica. CAS 536-46-9: N,N-Dimethyl-p-phenylenediamine dihydrochloride. [15]

-

Knowde. BioFuran Materials LLC N,N-Dimethylethanolammonium Formate. [28]

-

PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [18]

-

Sigma-Aldrich. N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for microbiology, >=99.0%. [29]

-

FAQ. What is N,N-Dimethyl-p-phenylenediamine dihydrochloride and how is it prepared?. [4]

-

PubMed. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. [12]

-

Sigma-Aldrich. This compound.

-

ResearchGate. Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. [17]

-

Thomas Scientific. N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test, >=99.0% (titration). [30]

-

ECHEMI. 99-98-9, N,N-Dimethyl-p-phenylenediamine Formula. [19]

-

Wikipedia. p-Phenylenediamine. [31]

-

HiMedia Laboratories. N,N-Dimethyl-p-phenylenediamine dihydrochloride. [32]

-

Sigma-Aldrich. N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test, >= 99.0% titration.

-

ACS Publications. Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. [33]

-

Wikipedia. N,N-Dimethylphenylenediamine. [14]

-

Campaign for Safe Cosmetics. P-Phenylenediamine. [34]

Sources

- 1. This compound - CAS 2052-46-2 - City Chemical LLC. [citychemical.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2052-46-2 [chemicalbook.com]

- 6. Oxidase test - Wikipedia [en.wikipedia.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. asm.org [asm.org]

- 9. fda.gov [fda.gov]

- 10. dalynn.com [dalynn.com]

- 11. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 15. CAS 536-46-9: N,N-Dimethyl-p-phenylenediamine dihydrochlor… [cymitquimica.com]

- 16. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. echemi.com [echemi.com]

- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 21. abdurrahmanince.net [abdurrahmanince.net]

- 22. chemicalbook.com [chemicalbook.com]

- 23. chemscience.com [chemscience.com]

- 24. fishersci.com [fishersci.com]

- 25. Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. BioFuran Materials - N,N-Dimethylethanolammonium Formate - Knowde [knowde.com]

- 29. N,N-Dimethyl-p-phenylenediamine formicrobiology, =99.0 536-46-9 [sigmaaldrich.com]

- 30. thomassci.com [thomassci.com]

- 31. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 32. N,N-Dimethyl-p-phenylenediamine dihydrochloride [himedialabs.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. safecosmetics.org [safecosmetics.org]

What is N,N-Dimethyl-p-phenylenediamine monohydrochloride used for

An In-depth Technical Guide to the Applications of N,N-Dimethyl-p-phenylenediamine

Introduction: Unveiling a Versatile Reagent

N,N-Dimethyl-p-phenylenediamine, commonly encountered in its more stable salt forms, N,N-Dimethyl-p-phenylenediamine monohydrochloride (DMPD) and the corresponding dihydrochloride, is a multifaceted aromatic amine that serves as a critical reagent across a spectrum of scientific disciplines. While its name may be complex, its utility is rooted in a straightforward and powerful chemical property: its capacity to be easily oxidized. This oxidation event is typically accompanied by a dramatic color change, transforming the colorless or white crystalline solid into a deeply colored radical cation known as Wurster's Red[1]. This chromogenic transformation is the cornerstone of its principal applications, from classic microbiological identification to modern assays for oxidative stress and as a key intermediate in industrial synthesis.

This guide provides an in-depth exploration of the core applications of this compound, focusing on the mechanistic principles, field-proven protocols, and the causality behind its use in various scientific workflows. We will delve into its pivotal role in the oxidase test for bacterial identification, its function as a chromogenic substrate in biochemical assays, and its utility as a building block in synthetic chemistry.

I. Foundational Application in Microbiology: The Oxidase Test

The most prominent and widely recognized use of N,N-Dimethyl-p-phenylenediamine is as the primary reagent in the oxidase test, a rapid and determinative procedure in diagnostic microbiology for identifying bacteria that produce the enzyme cytochrome c oxidase[2][3].

A. Principle and Causality

The oxidase test assays for the presence of the terminal enzyme of the electron transport chain, cytochrome c oxidase.[2] This enzyme mediates the transfer of electrons from a donor molecule (cytochrome c) to a terminal electron acceptor, which is typically oxygen[2][3]. Organisms that utilize this pathway are generally aerobic or facultatively anaerobic.

N,N-Dimethyl-p-phenylenediamine (or its tetramethylated analogue, TMPD) serves as an artificial electron donor, effectively mimicking the function of cytochrome c[2][3]. In the presence of cytochrome c oxidase, the reagent is oxidized, losing an electron to form the colored radical cation, indophenol (Wurster's Red/Blue), resulting in a rapid color change from colorless to deep purple or blue[2][3][4]. The absence of the enzyme leaves the reagent in its reduced, colorless state.

This simple, colorimetric readout allows for the rapid differentiation between major groups of bacteria. For instance, it is crucial for distinguishing oxidase-positive genera like Neisseria, Pseudomonas, Vibrio, and Campylobacter from oxidase-negative members of the Enterobacteriaceae family[3][4].

B. Experimental Workflow: Oxidase Test Mechanism

The logical flow of the oxidase test is a direct probe of a specific metabolic capability. The addition of the DMPD reagent introduces an artificial substrate that can only be acted upon by the target enzyme, cytochrome c oxidase.

Caption: Mechanism of the oxidase test using DMPD as an artificial electron donor.

C. Detailed Protocol: Filter Paper Method

This method is preferred for its sensitivity and for preventing the toxic reagent from killing the bacterial colonies, allowing for further subculturing.[5]

-

Reagent Preparation: Prepare a fresh 1% aqueous solution of this compound or dihydrochloride.[2][5] Store in a dark, refrigerated bottle for no more than one week, as the reagent is susceptible to auto-oxidation.[5]

-

Paper Saturation: Place a small piece of Whatman No. 1 filter paper in a clean petri dish and add 2-3 drops of the oxidase reagent to saturate it.

-

Colony Transfer: Using a platinum loop, wooden, or plastic applicator stick, pick a well-isolated colony from a fresh (18-24 hour) culture plate. Crucially, do not use a nichrome or other iron-containing wire loop , as trace iron can catalyze the oxidation of the reagent, leading to a false-positive result.[5]

-

Inoculation: Gently smear the colony onto the reagent-impregnated filter paper.

-

Observation: Observe for a color change. A positive result is indicated by the development of a dark purple to blue color within 10-30 seconds.[4] Reactions that appear after 60 seconds should be considered negative or re-tested.

| Result | Observation | Interpretation | Example Genera |

| Positive | Dark purple color develops in < 30 sec | Cytochrome c oxidase is present | Pseudomonas, Neisseria, Vibrio[3] |

| Negative | No color change or color appears > 60 sec | Cytochrome c oxidase is absent | Escherichia, Klebsiella, Salmonella |

| False-Positive | Color change with an iron-containing loop | Reagent oxidized by iron, not enzyme | N/A |

II. Applications in Analytical Chemistry and Biochemistry

The redox activity of DMPD also makes it a valuable tool in quantitative biochemical assays.

A. Measurement of Oxidative Status

DMPD is employed to assess the total oxidative status of biological samples, such as human plasma.[6] The assay is based on the oxidation of DMPD by hydroperoxides present in the sample, which are intermediate products of oxidative damage to lipids, proteins, and other molecules.[6] The intensity of the stable colored radical cation formed is proportional to the concentration of these oxidizing compounds, providing a quantitative measure of the sample's oxidative load.[6][7]

B. Chromogenic Substrate for Peroxidase

DMPD serves as a chromogenic substrate for detecting peroxidase activity.[8][9] In the presence of hydrogen peroxide, peroxidase enzymes catalyze the oxidation of DMPD, converting it into a red, semiquinone-type pigment.[8][9] This reaction forms the basis of various enzyme-linked immunosorbent assays (ELISAs) and histological staining techniques.

C. Histological Staining

In histology, the dihydrochloride salt of DMPD is a component of the high iron diamine-alcian blue (HID-AB) staining procedure.[8] This technique is used to differentiate between different types of acidic mucins (sialomucins vs. sulfomucins) in tissue samples, particularly from the gastrointestinal tract.[8]

III. Industrial and Synthetic Chemistry

Beyond the diagnostic lab, N,N-Dimethyl-p-phenylenediamine is a foundational intermediate in the chemical industry.

A. Dye and Pigment Synthesis

It is a precursor in the production of a wide range of dyes.[10][11][12] Its most notable application is in the synthesis of Methylene Blue, a vital thiazine dye with applications in medicine and as a redox indicator.[1][13] It is also used to create various azo dyes and high-grade yellow organic pigments.[10][11]

B. Workflow: DMPD as a Synthetic Hub

The structure of DMPD, with two reactive amine groups, makes it a versatile starting point for creating more complex molecules.

Caption: DMPD as a central intermediate in various synthetic pathways.

C. Other Industrial Uses

This compound also serves as an intermediate in the manufacture of:

-

Pesticides: Used in the synthesis of fungicides such as DEXON.[13]

-

Photographic Developers: Employed in color photography development processes.[11][13]

IV. Chemical Properties and Safe Handling

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a research environment.

A. Physicochemical Data

| Property | This compound | N,N-Dimethyl-p-phenylenediamine dihydrochloride |

| CAS Number | 2052-46-2[14] | 536-46-9[10] |

| Molecular Formula | C₈H₁₂N₂·HCl | C₈H₁₂N₂·2HCl[8][15] |

| Molecular Weight | 172.66 g/mol | 209.12 g/mol [8][15] |

| Appearance | White to light gray crystalline powder[11] | White to light gray crystalline powder[11] |

| Melting Point | ~215 °C (decomposes)[14] | ~222 °C (decomposes)[8] |

| Solubility | Soluble in water[10] | Soluble in water, ethanol[11] |

| Stability | Hygroscopic; darkens upon exposure to air and light[11][16] | Hygroscopic; darkens upon exposure to air and light[11] |

B. Safety, Handling, and Storage

N,N-Dimethyl-p-phenylenediamine and its salts are hazardous substances that require strict safety protocols.[15][17]

-

Primary Hazards: The compound is classified as fatal if swallowed and toxic if inhaled or in contact with skin.[15][18] It causes serious eye irritation.[15][17]

-

Personal Protective Equipment (PPE): Always handle this chemical within a fume hood or with adequate local exhaust ventilation.[15][19] Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][20] For operations that may generate dust, a certified respirator is required.[19][20]

-

Handling: Avoid all personal contact, including inhalation of dust.[20] Do not eat, drink, or smoke in the handling area.[20] Ground all equipment to prevent static discharge.[19] Wash hands and exposed skin thoroughly after handling.[15][17]

-

Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[17][19][20] Keep containers tightly sealed and protected from light and moisture.[19][20]

Conclusion

This compound is a powerful and versatile chemical reagent whose utility is defined by its redox-sensitive nature. From its indispensable role in the rapid identification of bacteria via the oxidase test to its application as a sensitive indicator in biochemical assays and a key building block in industrial synthesis, DMPD demonstrates the profound impact that a single, well-characterized chemical property can have across diverse scientific fields. For researchers, scientists, and drug development professionals, a comprehensive understanding of its mechanisms, protocols, and safety requirements is essential to fully and safely leverage its capabilities in the laboratory and beyond.

References

- MATERIAL SAFETY DATA SHEET - N,N-DIMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE 99.5% AR. (n.d.). Santa Cruz Biotechnology.

- BAM R54: Oxidase Reagent. (2025). U.S. Food and Drug Administration.

- N,N-Dimethyl-p-phenylenediamine dihydrochloride. (n.d.). Santa Cruz Biotechnology.

- Oxidase Test Protocol. (2010). American Society for Microbiology.

- OXIDASE REAGENT. (n.d.). Hardy Diagnostics.

- N,N-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE CAS No 536-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.

- SAFETY DATA SHEET - N,N-Dimethyl-p-phenylenediamine dihydrochloride. (2025). Fisher Scientific.

- This compound - Safety Data Sheet. (2025). ChemicalBook.

- CAS 536-46-9: N,N-Dimethyl-p-phenylenediamine dihydrochloride. (n.d.). CymitQuimica.

- Oxidase Test- Principle, Uses, Procedure, Types, Result Interpretation... (2022). Microbe Online.

- Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry.

- N,N-Dimethyl-p-phenylenediamine dihydrochloride, for microbiology... (n.d.). Scharlab.

- This compound. (n.d.). Sigma-Aldrich.

- What is N,N-Dimethyl-p-phenylenediamine dihydrochloride and how is it prepared?. (n.d.). Metoree.

- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. (n.d.). Google Patents.

- N,N-Dimethyl-p-phenylenediamine dihydrochloride, suitable for peroxidase test. (n.d.). Thomas Scientific.

- This compound | 2052-46-2. (n.d.). ChemicalBook.

- N,N-Dimethyl-p-phenylenediamine dihydrochloride, for analysis, ExpertQ®. (n.d.). Scharlab.

- N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging. (2015). PubMed.

- N,N-Dimethyl-p-phenylenediamine dihydrochloride | CAS 536-46-9. (n.d.). Santa Cruz Biotechnology.

- N,N-Dimethyl-p-phenylenediamine dihydrochloride. (n.d.). HiMedia Laboratories.

- N,N-dimethyl-p-phenylenediamine. (n.d.). PubChem.

- N,N-Dimethyl-p-phenylenediamine peroxidase test. (n.d.). Sigma-Aldrich.

- N,N-Dimethylphenylenediamine. (n.d.). Wikipedia.

- Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (2003). PubMed.

Sources

- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 2. asm.org [asm.org]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. dalynn.com [dalynn.com]

- 5. BAM R54: Oxidase Reagent | FDA [fda.gov]

- 6. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thomassci.com [thomassci.com]

- 9. N,N-Dimethyl-p-phenylenediamine dihydrochloride [himedialabs.com]

- 10. CAS 536-46-9: N,N-Dimethyl-p-phenylenediamine dihydrochlor… [cymitquimica.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. This compound | 2052-46-2 [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

N,N-Dimethyl-p-phenylenediamine monohydrochloride structure and formula

An In-Depth Technical Guide to N,N-Dimethyl-p-phenylenediamine Monohydrochloride: Structure, Properties, and Applications

Introduction

This compound is an aromatic amine of significant interest in various scientific and industrial domains. While its free base form is susceptible to oxidation, the monohydrochloride salt offers enhanced stability, making it a valuable reagent. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in microbiology and analytical chemistry. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights into its utilization.

Chemical Identity and Molecular Structure

This compound is characterized by a benzene ring substituted with two amino groups at the para (1 and 4) positions. One amino group is primary (-NH₂), while the other is a tertiary dimethylamino group (-N(CH₃)₂). The monohydrochloride form indicates that one of the nitrogen atoms is protonated, forming a salt with hydrochloric acid.

-

IUPAC Name: N¹,N¹-dimethylbenzene-1,4-diamine hydrochloride

-

Synonyms: 4-Amino-N,N-dimethylaniline monohydrochloride, 4-(Dimethylamino)aniline monohydrochloride, DMPD[1][2]

-

Chemical Formula: C₈H₁₂N₂ · HCl[1]

-

Linear Formula: (CH₃)₂NC₆H₄NH₂ · HCl[2]

The structure consists of a p-phenylenediamine core with two methyl groups on one of the nitrogen atoms. This substitution is crucial to its chemical reactivity and applications.

Caption: Chemical structure of N,N-Dimethyl-p-phenylenediamine with its hydrochloride salt.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application. The compound is known to darken when exposed to air and light, indicating its oxidative instability.

| Property | Value | Source(s) |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | White to light pink or tan powder/crystals | |

| Melting Point | 215 °C (decomposes) | [3] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | Room temperature, protected from light | [3] |

Synthesis and Manufacturing

The synthesis of N,N-Dimethyl-p-phenylenediamine and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common and scalable industrial method involves the nucleophilic aromatic substitution of p-nitrochlorobenzene followed by reduction.

Synthesis Workflow

A robust, two-step process is often employed:

-

Step 1: Amination of p-nitrochlorobenzene. p-Nitrochlorobenzene is reacted with dimethylamine hydrochloride in the presence of a base like sodium bicarbonate and a solvent such as dimethylformamide (DMF) under pressure and heat. This step yields N,N-dimethyl-4-nitroaniline.[5]

-

Step 2: Reduction of the Nitro Group. The intermediate, N,N-dimethyl-4-nitroaniline, is then reduced to form N,N-Dimethyl-p-phenylenediamine. This reduction is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel.[5]

-

Step 3: Salt Formation. The resulting free base is dissolved in a suitable solvent (e.g., toluene), and hydrogen chloride gas is passed through the solution to precipitate the desired monohydrochloride salt.[6]

Caption: A scalable, three-step industrial synthesis route for the target compound.

Key Applications and Mechanisms of Action

The unique chemical structure of N,N-Dimethyl-p-phenylenediamine allows it to serve as a potent redox indicator and chemical intermediate.

The Oxidase Test in Microbiology

One of the most prominent applications of this compound is in the oxidase test, a critical biochemical assay for identifying bacteria that produce cytochrome c oxidase.[7]

Principle: The oxidase test determines the presence of the cytochrome c oxidase enzyme, which is a component of the electron transport chain in many aerobic organisms.[8] In the presence of this enzyme, N,N-Dimethyl-p-phenylenediamine (the reagent) acts as an artificial electron donor, becoming oxidized in the process. This oxidation results in the formation of a colored product, indophenol blue (or a similar colored radical cation), providing a visual confirmation of the enzyme's activity.[7][8]

Caption: Mechanism of the oxidase test using N,N-Dimethyl-p-phenylenediamine.

Experimental Protocol: Oxidase Test (Filter Paper Method)

This protocol describes a common and rapid method for assessing oxidase activity.

-

Reagent Preparation: Prepare a fresh 1% aqueous solution of this compound. Store the solution in a dark, refrigerated bottle; it can typically be used for up to one week.[9]

-

Sample Preparation: Place a small piece of filter paper in a sterile petri dish.

-

Inoculation: Using a sterile wooden applicator stick or a platinum loop (nichrome wire can cause false positives), pick a well-isolated colony from a fresh (18-24 hour) culture plate.[9]

-

Application: Smear the bacterial colony onto the filter paper.

-

Reagent Addition: Add 1-2 drops of the oxidase reagent to the bacterial smear.

-

Observation: Observe for a color change.

Causality: The speed of the color change is critical. A delayed reaction may result from the auto-oxidation of the reagent in air, leading to a false positive. The use of fresh reagent and strict observation times ensures the trustworthiness of the assay.

Other Significant Applications

-

Antioxidant Assays: The radical cation of N,N-Dimethyl-p-phenylenediamine (DMPD) is stable and colored, making it useful in a method to measure the antioxidant capacity of substances like human plasma or wines.[2]

-

Dye Synthesis: It serves as a crucial intermediate in the manufacturing of various dyes, most notably Methylene Blue.[4][5]

-

Photographic Developer: Historically, it has been used as a component in photographic developing solutions.[4][5]

-

Histology: The dihydrochloride salt is used in staining procedures, such as the high iron diamine-alcian blue (HID-AB) stain, to differentiate types of mucins in gastrointestinal tract samples.

Safety and Handling

N,N-Dimethyl-p-phenylenediamine and its salts are hazardous materials that require careful handling.

-

Toxicity: The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[11][12] Overexposure can be fatal.[13]

-

Irritation and Sensitization: It is a severe skin irritant and may cause allergic skin reactions (sensitization) upon contact.[14][15]

-

Handling: Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place away from light and strong oxidizing agents. Keep the container tightly sealed.[12]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and dispose of the waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a versatile chemical with a well-defined structure and a range of important applications. Its role as a redox indicator in the oxidase test is indispensable in clinical and environmental microbiology for the rapid, presumptive identification of key bacterial genera. Beyond the laboratory, its utility as a synthetic intermediate for dyes and other specialty chemicals underscores its industrial significance. Proper understanding of its properties, synthesis, and safety protocols is essential for its effective and safe application by researchers and chemical professionals.

References

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. N,N-Dimethyl-p-phenylenediamine 2052-46-2 [sigmaaldrich.com]

- 3. This compound | 2052-46-2 [chemicalbook.com]

- 4. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride - Google Patents [patents.google.com]

- 7. asm.org [asm.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. fda.gov [fda.gov]

- 10. dalynn.com [dalynn.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

N,N-Dimethyl-p-phenylenediamine monohydrochloride molecular weight

An In-Depth Technical Guide to N,N-Dimethyl-p-phenylenediamine Monohydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a versatile aromatic amine derivative with significant utility across various scientific disciplines. While its primary identification often begins with its molecular weight of 172.66 g/mol , its true value lies in its chemical reactivity, particularly its capacity for oxidation.[1] This guide provides a comprehensive overview of its physicochemical properties, common synthetic routes, and critical applications, with a specialized focus on its role in quantifying oxidative stress. For researchers and drug development professionals, understanding the nuances of this compound—from its synthesis and handling to its application in validated experimental protocols—is crucial for leveraging its full potential in the laboratory.

Chemical Identity and Physicochemical Properties

N,N-Dimethyl-p-phenylenediamine is most commonly supplied as its monohydrochloride or dihydrochloride salt to improve stability and solubility.[2][3] The monohydrochloride is the focus of this guide. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 172.66 g/mol | [1] |

| Chemical Formula | (CH₃)₂NC₆H₄NH₂·HCl | [1] |

| CAS Number | 2052-46-2 | [1][4][5] |

| Appearance | Colorless to reddish-violet or dark brown solid; may discolor on exposure to light and air. | [6][7] |

| Melting Point | Approximately 215 °C (with decomposition) | [4] |

| Solubility | Soluble in water and alcohol. | [2] |

| Synonyms | 4-(Dimethylamino)aniline monohydrochloride, 4-Amino-N,N-dimethylaniline monohydrochloride, DMPPDA | [1] |

The presence of the hydrochloride salt enhances the compound's stability, as the free base is more susceptible to air oxidation.[8] It is critical for researchers to distinguish between the monohydrochloride (CAS 2052-46-2, MW 172.66) and the frequently used dihydrochloride salt (CAS 536-46-9, MW ~209.12 g/mol ), as the choice of salt impacts molar calculations for solution preparation.[9][10][11]

Synthesis and Chemical Reactivity

The industrial synthesis of N,N-Dimethyl-p-phenylenediamine typically involves a multi-step process designed for scalability and high yield. A prevalent method is the reduction of an appropriate nitroaromatic precursor.

Generalized Synthetic Pathway

A common and efficient route begins with the reaction of 4-chloro-nitrobenzene with dimethylamine, followed by the reduction of the nitro group.[12] This pathway avoids the use of harsher reagents and offers high purity and yield. The key steps are:

-

Amination: 4-chloro-nitrobenzene is reacted with dimethylamine hydrochloride under pressure to form N,N-dimethyl-4-nitroaniline.[12]

-

Reduction: The resulting nitro compound is then subjected to catalytic hydrogenation (e.g., using a Raney nickel catalyst) to reduce the nitro group (-NO₂) to a primary amine group (-NH₂).[12]

-

Salt Formation: The free base is dissolved in a suitable solvent and treated with hydrogen chloride gas to precipitate the desired this compound salt.[13]

Caption: Experimental workflow for the DMPD-based plasma oxidative capacity assay.

Safety, Handling, and Storage

This compound is a hazardous substance and requires careful handling to prevent exposure. [6][14]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate protective gloves. [6][15]When handling the solid powder, a certified dust respirator is mandatory to prevent inhalation. [6][15]* Handling: Use this chemical only within a certified chemical fume hood to avoid inhaling dust or fumes. [15]Avoid all personal contact. [16]After handling, wash hands and any exposed skin thoroughly. [16][17]* Hazards: The compound is classified as fatal if swallowed and toxic if inhaled or in contact with skin. [6][14]It can cause severe eye burns and skin irritation and may lead to an allergic skin reaction upon re-exposure. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6][17]The material is light-sensitive and should be protected from direct sunlight. [6][17]Keep it away from incompatible substances such as strong oxidizing agents. [6][16]* Spills: In case of a spill, immediately clean up using dry procedures like vacuuming or sweeping. [16]Avoid generating dust clouds. [16]

Conclusion

This compound is a chemical reagent of significant value, extending far beyond its basic identity defined by molecular weight. Its utility in the synthesis of dyes and, more critically, in the modern biochemical analysis of oxidative stress, underscores its importance in research and development. A thorough understanding of its properties, safe handling protocols, and validated experimental applications is essential for any scientist aiming to utilize this compound effectively and safely.

References

- A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride.

-

Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

-

1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2). PubChem, National Center for Biotechnology Information. [Link]

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

-

N,N-dimethyl-p-phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

-

Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Clinical Chemistry and Laboratory Medicine. [Link]

-

What is N,N-Dimethyl-p-phenylenediamine dihydrochloride and how is it prepared?. OKCHEM. [Link]

-

N,N-Dimethyl-p-phenylenediamine Dihydrochloride-Based Method for the Measurement of Plasma Oxidative Capacity During Human Aging. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. N,N-Dimethyl-p-phenylenediamine 2052-46-2 [sigmaaldrich.com]

- 2. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 536-46-9: N,N-Dimethyl-p-phenylenediamine dihydrochlor… [cymitquimica.com]

- 4. This compound | 2052-46-2 [chemicalbook.com]

- 5. This compound - CAS 2052-46-2 - City Chemical LLC. [citychemical.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | C8H14Cl2N2 | CID 2724166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-ジメチル-p-フェニレンジアミン 二塩酸塩 suitable for microbiology, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride - Google Patents [patents.google.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

Solubility Profile of N,N-Dimethyl-p-phenylenediamine Monohydrochloride in Water and Ethanol: A Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N,N-Dimethyl-p-phenylenediamine and its salts are critical reagents in various biochemical and industrial applications, including dye synthesis and as redox indicators.[1][2] Their utility is fundamentally governed by their solubility in different solvent systems. This technical guide provides a comprehensive analysis of the solubility of N,N-Dimethyl-p-phenylenediamine monohydrochloride (CAS 2052-46-2) in two common laboratory solvents: water and ethanol. We will delve into the physicochemical principles governing its dissolution, compare its properties to the related free base and dihydrochloride forms, and provide robust, field-proven protocols for researchers to quantitatively determine solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Chemistry and Significance of N,N-Dimethyl-p-phenylenediamine Salts

N,N-Dimethyl-p-phenylenediamine is an aromatic amine that serves as a versatile chemical intermediate. In its free base form (CAS 99-98-9), its utility can be limited by poor aqueous solubility and susceptibility to oxidation, often appearing as a powder that darkens upon exposure to air and light.[3] To enhance stability and solubility in polar solvents, it is commonly converted into a salt form, most frequently the monohydrochloride or dihydrochloride.

The conversion of a basic amine to its hydrochloride salt is a standard strategy in chemical and pharmaceutical development.[4] The protonation of the amine nitrogen introduces an ionic character to the molecule, drastically improving its interaction with polar solvent molecules like water.[5][6] This guide focuses specifically on the monohydrochloride salt, exploring the nuances of its solubility characteristics.

Physicochemical Principles of Solubility

The solubility of a compound is a thermodynamic equilibrium between its solid (undissolved) state and its solvated form in a solvent. For an amine salt like this compound, dissolution in a polar protic solvent such as water involves the dissociation of the salt into its constituent ions.

The diagram below illustrates this fundamental equilibrium.

Caption: Dissolution equilibrium of the monohydrochloride salt in water.

This equilibrium is influenced by several factors:

-

Solvent Polarity: Water, a highly polar solvent, effectively solvates the dimethylphenylenediammonium cation and the chloride anion, favoring dissolution. Ethanol, being less polar than water, is also capable of solvating these ions, though potentially to a lesser extent.

-

pH: The pH of the solution can impact the protonation state of the amine groups, which in turn affects solubility.[3]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[3]

Comparative Solubility Data

While specific quantitative solubility data for this compound is not consistently reported across primary literature, we can infer its behavior by examining data for the free base and the more commonly cited dihydrochloride salt. The presence of hydrochloride moieties significantly enhances aqueous solubility.

| Compound Form | CAS Number | Solvent | Reported Solubility | Citation(s) |

| Free Base (N,N-Dimethyl-p-phenylenediamine) | 99-98-9 | Water | 11 g/L (at 20°C) | [1] |

| Free Base (N,N-Dimethyl-p-phenylenediamine) | 99-98-9 | Ethanol | Soluble | [3] |

| Dihydrochloride Salt | 536-46-9 | Water | 50 mg/mL (or 50 g/L) | [7] |

| Dihydrochloride Salt | 536-46-9 | Water | "Easily soluble" | [8][9] |

| Dihydrochloride Salt | 536-46-9 | Water | Appreciable (> 10%) | [10] |

| Dihydrochloride Salt | 536-46-9 | Ethanol | "Easily soluble" | [9] |

Based on these data and fundamental chemical principles, the monohydrochloride salt is expected to be highly soluble in water, likely falling between the free base and the dihydrochloride salt, and readily soluble in ethanol.

Experimental Protocol: Quantitative Determination of Solubility

For applications requiring precise concentrations, such as in drug formulation or analytical reagent preparation, an experimental determination of solubility is essential. The following protocol outlines the robust isothermal shake-flask method, a gold standard for solubility measurement.

Causality: The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the true solubility limit under the specified conditions.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent (deionized water or absolute ethanol).

-

Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium to be visually confirmed. This is a critical step to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-